N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-chloro-5-nitrobenzamide
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Overview
Description
N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-chloro-5-nitrobenzamide: is a compound that belongs to the class of 1,3,4-thiadiazole derivatives.
Preparation Methods
The synthesis of N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-chloro-5-nitrobenzamide typically involves the reaction of 2-chloro-5-nitrobenzoic acid with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized to form the 1,3,4-thiadiazole ring.
Synthetic Route:
Formation of Thiosemicarbazone:
Introduction of tert-Butyl Group:
Chemical Reactions Analysis
N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-chloro-5-nitrobenzamide undergoes various chemical reactions, including:
-
Substitution Reactions:
- The compound can undergo nucleophilic substitution reactions at the chloro group, leading to the formation of various derivatives.
- Common reagents: Sodium azide, amines, thiols .
-
Reduction Reactions:
- The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
- Major products: Amino derivatives .
-
Oxidation Reactions:
- The thiadiazole ring can undergo oxidation to form sulfoxides or sulfones.
- Common reagents: Hydrogen peroxide, m-chloroperbenzoic acid .
Scientific Research Applications
-
Chemistry:
- Used as a building block for the synthesis of more complex molecules.
- Studied for its reactivity and stability under different conditions .
-
Biology:
- Exhibits antimicrobial activity against various bacterial and fungal strains.
- Potential use as a lead compound for the development of new antimicrobial agents .
-
Medicine:
- Investigated for its potential anticancer properties.
- Studied for its ability to inhibit specific enzymes involved in cancer cell proliferation .
-
Industry:
- Used in the development of new materials with specific properties.
- Potential applications in the field of agrochemicals .
Mechanism of Action
The mechanism of action of N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-chloro-5-nitrobenzamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. This inhibition can lead to the disruption of essential biological processes in microorganisms or cancer cells, resulting in their death .
Comparison with Similar Compounds
N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-chloro-5-nitrobenzamide can be compared with other similar compounds such as:
-
N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-chloroacetamide:
- Similar structure but lacks the nitro group.
- Exhibits different biological activities .
-
N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3-nitrobenzamide:
- Similar structure but the nitro group is positioned differently.
- Exhibits different reactivity and biological properties .
-
2-Amino-5-tert-butyl-1,3,4-thiadiazole:
- Lacks the benzamide moiety.
- Used as a corrosion inhibitor and in the synthesis of other thiadiazole derivatives .
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique structure and reactivity make it a valuable building block for the synthesis of new molecules with diverse applications in chemistry, biology, medicine, and industry.
Properties
IUPAC Name |
N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-chloro-5-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN4O3S/c1-13(2,3)11-16-17-12(22-11)15-10(19)8-6-7(18(20)21)4-5-9(8)14/h4-6H,1-3H3,(H,15,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCGADAINGJKKPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN=C(S1)NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.79 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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